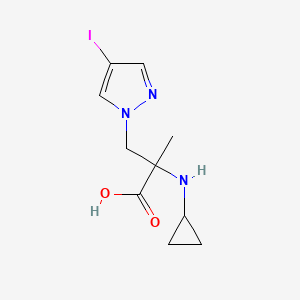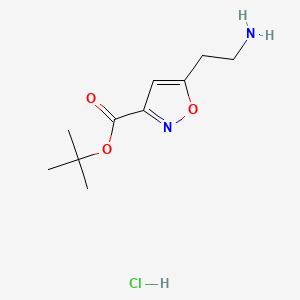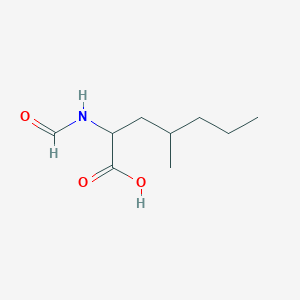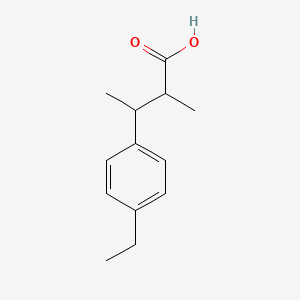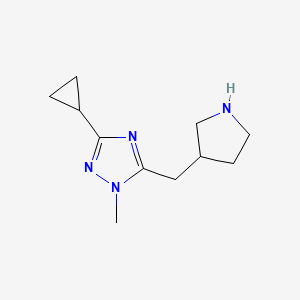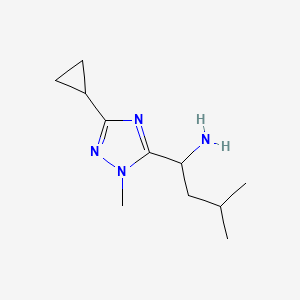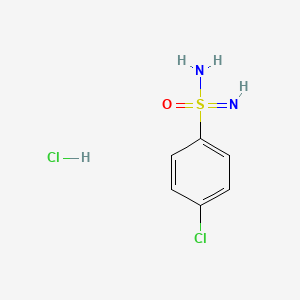
4-Chlorobenzene-1-sulfonoimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorobenzene-1-sulfonoimidamide hydrochloride is a white crystalline compound with the molecular formula C6H8Cl2N2OS and a molecular weight of 227.1 g/mol. This compound is widely used in various fields of research and industry due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-Chlorobenzene-1-sulfonoimidamide hydrochloride typically involves electrophilic aromatic substitution reactions. One common method includes the chlorination of benzene derivatives followed by sulfonation and subsequent conversion to the sulfonoimidamide form. The reaction conditions often involve the use of strong acids like sulfuric acid and chlorinating agents such as chlorine gas .
Analyse Des Réactions Chimiques
4-Chlorobenzene-1-sulfonoimidamide hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents under appropriate conditions.
Nucleophilic Reactions: The compound can also undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like sodium hydroxide.
Common reagents used in these reactions include sulfuric acid, chlorine gas, and sodium hydroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
4-Chlorobenzene-1-sulfonoimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chlorobenzene-1-sulfonoimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to modifications in their structure and function. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.
Comparaison Avec Des Composés Similaires
4-Chlorobenzene-1-sulfonoimidamide hydrochloride can be compared with other benzene derivatives, such as:
Chlorobenzene: Similar in structure but lacks the sulfonoimidamide group.
Benzene-1-sulfonoimidamide: Similar but without the chlorine substituent.
The presence of both the chlorine and sulfonoimidamide groups in this compound makes it unique and provides distinct chemical properties that are valuable in various applications .
Propriétés
Formule moléculaire |
C6H8Cl2N2OS |
|---|---|
Poids moléculaire |
227.11 g/mol |
Nom IUPAC |
1-(aminosulfonimidoyl)-4-chlorobenzene;hydrochloride |
InChI |
InChI=1S/C6H7ClN2OS.ClH/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H3,8,9,10);1H |
Clé InChI |
FAWKEELHKOOHKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=N)(=O)N)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


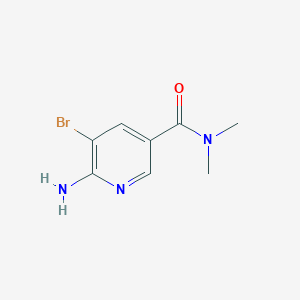
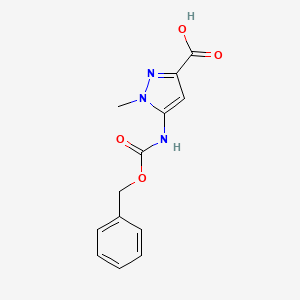

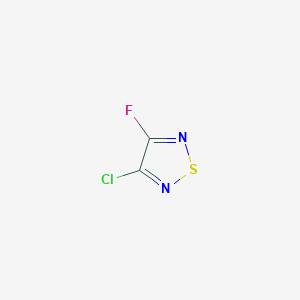

![N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide](/img/structure/B13482667.png)
![(2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine](/img/structure/B13482675.png)
